![molecular formula C16H15ClN2O3 B2896603 [(3-Ethylphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate CAS No. 931030-91-0](/img/structure/B2896603.png)
[(3-Ethylphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(3-Ethylphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate is a useful research compound. Its molecular formula is C16H15ClN2O3 and its molecular weight is 318.76. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [(3-Ethylphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate typically involves the reaction of 2-chloropyridine-3-carboxylic acid with an appropriate isocyanate derivative of 3-ethylphenyl. The reaction conditions usually include solvents like dichloromethane or acetonitrile and catalysts such as triethylamine, conducted under reflux.
Industrial Production Methods: For industrial-scale production, the processes are scaled up and optimized for yield and efficiency. Techniques such as solvent recovery and recycling, and the use of automated reactors, ensure high throughput and consistent quality.
化学反応の分析
Types of Reactions: This compound undergoes several types of reactions, including:
Oxidation: Primarily affecting the ethyl group, which can convert into an aldehyde or carboxylic acid.
Reduction: The carbamoyl group can be reduced to an amine under appropriate conditions.
Substitution: The chloro group in the pyridine ring can be substituted with nucleophiles like amines or thiols.
Common Reagents and Conditions: Oxidation reactions often use reagents like potassium permanganate or chromium trioxide. Reduction reactions may employ hydrogen gas with a palladium catalyst. Substitution reactions typically occur under basic conditions using reagents such as sodium hydride or potassium carbonate.
Major Products: Major products depend on the specific reaction, ranging from oxidized aldehydes and acids to reduced amines and substituted pyridines.
科学的研究の応用
Chemistry: In chemistry, [(3-Ethylphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate is used as a building block for synthesizing more complex molecules.
Biology: In biological research, it serves as a probe for studying enzyme interactions, particularly those involved in carboxylate and carbamate chemistry.
Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new therapeutic agents.
Industry: Industrially, it finds applications in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action: The compound's mechanism of action primarily involves the interaction of the carbamoyl and carboxylate groups with biological targets, such as enzymes and receptors. The molecular pathways typically include covalent bonding with active site residues, resulting in inhibition or modulation of enzyme activity.
類似化合物との比較
[(3-Phenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate
[(3-Ethylphenyl)carbamoyl]ethyl 2-chloropyridine-3-carboxylate
[(3-Ethylphenyl)carbamoyl]methyl 2-bromopyridine-3-carboxylate
This compound's distinctiveness lies in its specific substitution and functional groups, making it a subject of extensive research in diverse scientific fields.
特性
IUPAC Name |
[2-(3-ethylanilino)-2-oxoethyl] 2-chloropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3/c1-2-11-5-3-6-12(9-11)19-14(20)10-22-16(21)13-7-4-8-18-15(13)17/h3-9H,2,10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPMVKRMMTSJFPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)COC(=O)C2=C(N=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
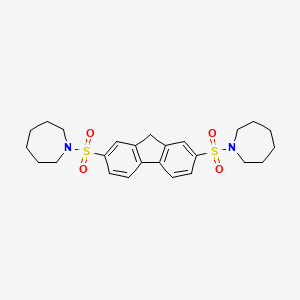
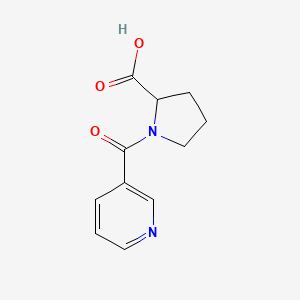
![N'-(3-chloro-2-methylphenyl)-N-[3-hydroxy-3-(thiophen-2-yl)propyl]ethanediamide](/img/structure/B2896523.png)

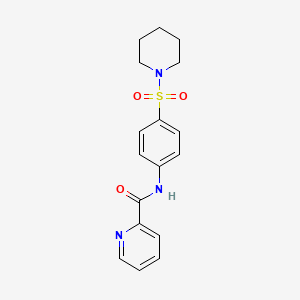
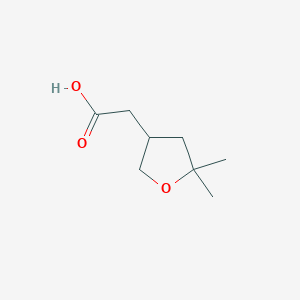
![4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]-1-[4-(thiophen-3-yl)benzoyl]piperidine](/img/structure/B2896529.png)
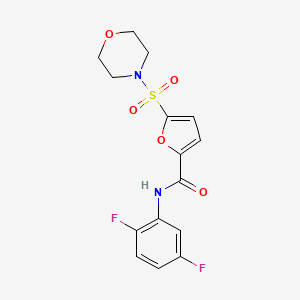
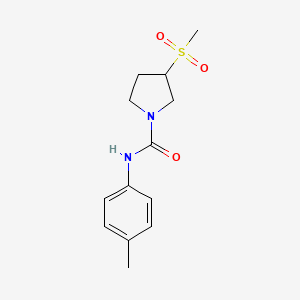
![N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]ethanediamide](/img/structure/B2896534.png)
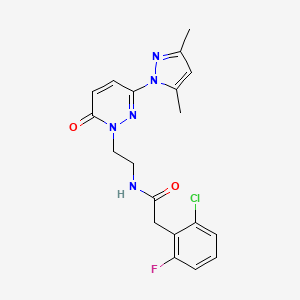
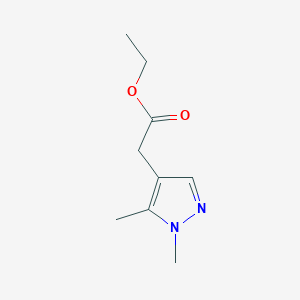
![1-(3-chlorophenyl)-5-cinnamyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2896539.png)
![2-((3-(4-bromophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)butanamide](/img/structure/B2896543.png)
